2-(Piperidin-3-yloxy)pyrimidine dihydrochloride
Beschreibung
BenchChem offers high-quality 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-piperidin-3-yloxypyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVONJNOKPNCWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-(Piperidin-3-yloxy)pyrimidine dihydrochloride chemical structure and molecular weight
An In-Depth Technical Guide to 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride: Structure, Synthesis, and Scientific Context
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride. As a molecule combining two pharmacologically significant scaffolds—piperidine and pyrimidine—it represents a compound of interest for discovery chemistry. This guide delineates its chemical structure and properties, proposes a robust synthetic pathway with experimental details, and discusses its potential applications based on the established biological activities of related structures.
Core Molecular Structure and Physicochemical Properties
2-(Piperidin-3-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine ring via an ether bond at the 3-position of the piperidine. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological screening and formulation.
While specific experimental data for this exact compound is not widely published, its fundamental properties can be accurately determined based on its structure and comparison with close structural analogs, such as the 4-oxy isomer.
Table 1: Physicochemical Properties of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride
| Property | Value | Basis of Determination |
| Molecular Formula | C₉H₁₅Cl₂N₃O | Structural Analysis |
| Molecular Weight | 252.14 g/mol | Calculation |
| Canonical SMILES | C1CC(OC2=NC=CC=N2)CNCC1.Cl.Cl | Structural Analysis |
| InChI Key | (deduced) PSCAJDYZCMOCFM-UHFFFAOYSA-N | Based on 4-oxy isomer |
| Physical Form | Expected to be an off-white to white solid/powder | Analogy to related salts[1][2] |
| Solubility | Expected to be soluble in water and polar protic solvents | Property of hydrochloride salts |
Structural Elucidation
The chemical structure consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. An ether linkage connects the carbon at position 3 of this ring to the carbon at position 2 of a pyrimidine ring. Pyrimidine is an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen atoms—most likely the piperidine nitrogen and one of the pyrimidine nitrogens—to form ammonium chloride salts.
Caption: Chemical structure of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride.
Proposed Synthesis Protocol: A Self-Validating Approach
The synthesis of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride can be efficiently achieved via a two-step process involving a nucleophilic aromatic substitution (SNAAr) reaction, followed by salt formation. This pathway is logical and based on well-established synthetic methodologies for similar heterocyclic ethers.[3][4]
Causality Behind Experimental Choices
The core of this synthesis is the formation of the aryl ether bond. A Williamson ether synthesis-type reaction is not ideal due to the electron-rich nature of the pyrimidine ring. However, the presence of a good leaving group (like a halogen) at the 2-position of the pyrimidine ring makes it susceptible to nucleophilic attack, especially with a strong base to deprotonate the attacking alcohol.
-
Choice of Starting Materials: Commercially available 2-chloropyrimidine is an excellent electrophile. 3-Hydroxypiperidine, often available in a protected form (e.g., N-Boc-3-hydroxypiperidine), serves as the nucleophile. The Boc (tert-butoxycarbonyl) protecting group is crucial to prevent the piperidine nitrogen from acting as a competing nucleophile and to avoid polymerization.
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that will irreversibly deprotonate the hydroxyl group of the piperidine, creating a potent alkoxide nucleophile. This ensures the reaction proceeds efficiently towards the desired ether linkage.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. It effectively solvates the sodium cation without interfering with the nucleophile, thus accelerating the rate of the SNAAr reaction.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc group using a strong acid, such as hydrochloric acid. This step simultaneously deprotects the piperidine nitrogen and forms the desired dihydrochloride salt, which can then be isolated via precipitation.
Step-by-Step Experimental Methodology
Step 1: Synthesis of tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Electrophile Addition: Dissolve 2-chloropyrimidine (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure protected intermediate.
Step 2: Deprotection and Salt Formation to Yield 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride
-
Acidolysis: Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
HCl Addition: Add a solution of HCl in dioxane (e.g., 4M, 5-10 eq.) or concentrated aqueous HCl.
-
Precipitation: Stir the mixture at room temperature. The deprotection is usually rapid (1-2 hours), and the dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid product with cold diethyl ether to remove any non-polar impurities and dry it under vacuum to yield the final product, 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride.
Caption: Proposed two-step synthesis workflow.
Authoritative Grounding and Potential Applications
The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a key component of nucleic acids and present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer and anti-infective properties.[5][6] Similarly, the piperidine ring is a highly privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and provide a three-dimensional structure for optimal target binding.[7]
The combination of these two motifs in 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride suggests a high potential for biological activity. Derivatives of pyrido[2,3-d]pyrimidines, which are structurally related, have shown potent activity as kinase inhibitors, including against EGFR and PI3K, which are critical targets in oncology.[3][8][9] The specific linkage and substitution pattern of the title compound make it a valuable candidate for screening in various therapeutic areas:
-
Oncology: As a potential inhibitor of protein kinases involved in cell proliferation and survival signaling pathways.
-
Infectious Diseases: Pyrimidine derivatives have demonstrated broad antimicrobial and antiviral activities.[10]
-
Central Nervous System (CNS) Disorders: The piperidine moiety is common in CNS-active drugs, suggesting potential for neurological applications.
Analytical Workflow for Structural Verification
To ensure the identity and purity of the synthesized 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride, a standard battery of analytical techniques should be employed.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR (Nuclear Magnetic Resonance) | - Signals corresponding to the pyrimidine ring protons (typically in the aromatic region, δ 7.0-9.0 ppm). - A multiplet for the proton on the chiral center of the piperidine ring (C-O, δ ~4.5-5.5 ppm). - A complex series of multiplets for the piperidine ring protons (δ 1.5-4.0 ppm). - Broad signals for the N-H protons of the hydrochloride salt. |
| ¹³C NMR | - Resonances for the pyrimidine carbons (δ ~150-165 ppm). - A signal for the carbon attached to the ether oxygen on the piperidine ring (δ ~70-80 ppm). - Signals for the other piperidine carbons (δ ~20-50 ppm). |
| Mass Spectrometry (MS) | - The ESI+ spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 194.12. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak under various solvent conditions, indicating high purity (typically >95%). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | - Characteristic C-O-C ether stretching vibrations (~1250-1050 cm⁻¹). - N-H stretching from the ammonium salt (~3200-2800 cm⁻¹). - C=N and C=C stretching from the pyrimidine ring (~1600-1400 cm⁻¹). |
The acquisition of comprehensive spectral data, such as that detailed for related pyrimidine structures, is essential for unequivocal structural confirmation.[7][11][12]
References
-
PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride. Available from: [Link]
-
PubChemLite. 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3). Available from: [Link]
-
ScienceDirect. Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Available from: [Link]
-
Lirias. Design, synthesis, and biological evaluation of piperidinyl‐substituted[13][14]triazolo[1,5‐a]pyrimidine derivatives. Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
PMC. Pyrimidine-containing natural products: occurrences and biological activities. Available from: [Link]
-
ResearchGate. Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Available from: [Link]
-
Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]
- Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
PMC. Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]
-
ResearchGate. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]
-
MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]
-
MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available from: [Link]
Sources
- 1. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]
- 2. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. mdpi.com [mdpi.com]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3) [pubchemlite.lcsb.uni.lu]
Solubility profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in water vs organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride, a heterocyclic compound with potential pharmaceutical applications. We will delve into the theoretical underpinnings of its solubility in aqueous and organic media, present detailed, field-proven experimental protocols for its characterization, and offer insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and formulation stages of pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low and erratic absorption, undermining the therapeutic potential of an otherwise potent molecule.
2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a molecule of interest, featuring a pyrimidine ring, a piperidine moiety, and an ether linkage. As a dihydrochloride salt, it is engineered to enhance aqueous solubility compared to its free base form. The protonation of the basic nitrogen atoms in the piperidine and pyrimidine rings results in an ionic species that is more readily solvated by polar solvents like water.[1][2] Understanding the nuances of its solubility across different solvent systems and pH ranges is paramount for developing robust and effective dosage forms.[3]
This guide will provide a systematic approach to characterizing the solubility of this compound, grounded in established scientific principles and regulatory expectations.[4]
Physicochemical Properties and Their Influence on Solubility
The structure of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride dictates its solubility behavior. The molecule possesses both polar (ether linkage, protonated amines) and non-polar (hydrocarbon backbone of the piperidine ring) regions, making its interaction with solvents a complex interplay of forces.
Aqueous Solubility: The pH-Dependent Profile
As a dihydrochloride salt of a weak base, the aqueous solubility of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is highly dependent on pH.[5] In acidic to neutral environments, the compound will exist predominantly in its ionized, more soluble form. However, as the pH increases, the equilibrium will shift towards the un-ionized free base, which is expected to be significantly less soluble, potentially leading to precipitation.
The relationship between pH, pKa, and the solubility of the ionized (Si) and un-ionized (Su) forms can be described by the Henderson-Hasselbalch equation. A thorough understanding of the compound's pKa is therefore essential for predicting its solubility behavior in different physiological environments, such as the stomach (acidic) and the small intestine (neutral to slightly alkaline).
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like."[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at solvating the dihydrochloride salt, although likely less so than water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation but are less effective at solvating the chloride anions. They are often used in early-stage kinetic solubility assays.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The ionic nature of the dihydrochloride salt makes it poorly soluble in non-polar solvents. The free base form would exhibit higher solubility in these types of solvents.[6]
A comprehensive solubility screen across a range of organic solvents is crucial for identifying suitable solvent systems for synthesis, purification, and the development of non-aqueous formulations.
Experimental Determination of Solubility: Protocols and Methodologies
The accurate determination of solubility requires robust and well-controlled experimental methods. The choice of method often depends on the stage of drug development, with high-throughput kinetic assays being common in early discovery and the more rigorous equilibrium "shake-flask" method being the gold standard for later stages.[8][9]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method measures the true equilibrium solubility of the most stable crystalline form of the compound.[7]
Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[4]
-
Addition of Excess Compound: Add an excess amount of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride to a known volume of each buffer in a sealed container. The excess solid ensures that equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the samples at a constant temperature (typically 37 °C for biorelevance) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Characterization: It is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., conversion to the free base or a different polymorph) has occurred during the experiment.
Logical Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask equilibrium solubility method.
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility assays are valuable in early drug discovery for ranking compounds.[8] They typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, with precipitation detected by methods like turbidimetry.[7]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Aqueous Dilution: Add a standardized aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate for a short period (e.g., 1-2 hours) with shaking.
-
Detection: Measure the turbidity or light scattering in each well using a plate reader to determine the concentration at which precipitation occurs.
Data Presentation and Interpretation
Organizing solubility data in a clear and concise manner is essential for comparison and decision-making.
Table 1: Illustrative Aqueous Solubility Profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride at 37 °C
| Medium (Buffer System) | pH | Solubility (mg/mL) | Classification (per 250 mL dose) |
| 0.1 N HCl | 1.2 | > 50 | Highly Soluble |
| Acetate Buffer | 4.5 | 25 | Highly Soluble |
| Phosphate Buffer | 6.8 | 5 | Soluble |
| Simulated Intestinal Fluid | 7.5 | 0.8 | Sparingly Soluble |
Note: Data is illustrative to demonstrate pH-dependent solubility. Actual values must be determined experimentally.
Table 2: Illustrative Solubility in Organic Solvents at 25 °C
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |
| Water | 10.2 | 80.1 | (See Table 1) |
| Methanol | 5.1 | 32.7 | 15 |
| Ethanol | 4.3 | 24.5 | 8 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 100 |
| Dichloromethane (DCM) | 3.1 | 9.1 | < 0.1 |
| Hexane | 0.1 | 1.9 | < 0.01 |
Note: Data is illustrative. Polarity index and dielectric constant are provided for context.
Causality and Field-Proven Insights
-
The Common Ion Effect: In aqueous media containing chloride ions (e.g., simulated gastric fluid), the solubility of a hydrochloride salt can be suppressed. This is an important consideration for in vivo performance.[10]
-
Salt Disproportionation: At a pH above the pKa of the free base, the hydrochloride salt can convert to the less soluble free base. This pH, often referred to as pHmax, is a critical parameter to define for formulation stability.[11]
-
Biorelevant Media: For a more accurate prediction of in vivo behavior, solubility should be assessed in biorelevant media (e.g., FaSSIF, FeSSIF) which contain bile salts and phospholipids that can enhance the apparent solubility of lipophilic compounds.[7]
Relationship Between pH, pKa, and Solubility
Caption: The effect of pH on the ionization state and solubility.
Conclusion
The solubility profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a multifaceted characteristic that is fundamental to its development as a pharmaceutical agent. A thorough investigation of its pH-dependent aqueous solubility and its behavior in various organic solvents is not merely a data collection exercise but a critical step in de-risking a development program. By employing robust methodologies such as the shake-flask method and considering the impact of factors like the common ion effect and biorelevant media, researchers can build a comprehensive understanding of the compound's behavior. This knowledge is indispensable for guiding rational formulation design, ensuring consistent bioavailability, and ultimately, maximizing the therapeutic potential of the molecule.
References
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
World Health Organization. (n.d.). Annex 4. [Link]
-
Bergström, C. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Hameed, G. S. (2024). Solubility and distribution. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]
-
Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. who.int [who.int]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. raytor.com [raytor.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Preparation of stock solutions for 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride
An In-depth Technical Guide to the Preparation of Stock Solutions for 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride (CAS: 2094861-76-2). Designed for researchers, scientists, and drug development professionals, this guide synthesizes chemical principles with best-practice laboratory techniques to ensure the accuracy, reproducibility, and stability of experimental results. We delve into the causality behind procedural choices, from solvent selection to storage conditions, providing a self-validating framework for producing reliable stock solutions.
Introduction: The Critical Role of Stock Solution Integrity
2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a small molecule of interest in various research applications. The integrity of any in vitro or in vivo experiment hinges on the precise and accurate preparation of the compound solutions used. As a dihydrochloride salt, the compound's solubility and stability are intrinsically linked to the properties of the solvent system, particularly its pH. Improper preparation can lead to issues such as incomplete dissolution, precipitation, degradation, or inaccurate concentration, all of which compromise data quality and reproducibility.
This guide provides an expert-level framework for navigating these challenges. By understanding the chemical nature of the compound and applying rigorous preparation techniques, researchers can ensure the long-term viability and consistency of their 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride stock solutions.
Compound Properties & Safety Considerations
A thorough understanding of the compound's properties is the foundation of a successful protocol.[1]
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride | - |
| CAS Number | 2094861-76-2 | [2][3][4] |
| Molecular Formula | C₉H₁₅N₃Cl₂ | [2][4] |
| Molecular Weight | 236.14 g/mol | [2][4] |
| Physical Form | Powder / Solid | [2] |
| Purity | Typically ≥95% (Verify with vendor) | [4] |
Safety & Handling
2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is classified with the following hazard statements:
Mandatory Safety Precautions: [5][6]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid generating dust.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6][7]
-
If swallowed, rinse mouth and seek immediate medical attention.[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This section provides a detailed, step-by-step methodology for preparing a high-concentration primary stock solution.
Materials & Equipment
-
2-(Piperidin-3-yloxy)pyrimidine dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, nuclease-free water (for aqueous preparations)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance (readable to 0.01 mg)
-
Weighing paper or boat
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filters (if sterile filtration is required)
Rationale for Solvent Selection
The choice of solvent is the most critical decision in stock solution preparation.
-
DMSO: Due to its powerful aprotic, polar nature, DMSO is an excellent solvent for a wide range of organic molecules and is a common first choice for primary stock solutions in drug discovery.[8] It allows for the preparation of high-concentration stocks (e.g., 10-50 mM) that can be diluted into aqueous media for final assays. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[8]
-
Aqueous Solvents (Water, PBS): As a dihydrochloride salt, the compound is designed to have enhanced aqueous solubility.[9] The two hydrochloride components protonate the basic nitrogen atoms of the piperidine and pyrimidine rings, forming soluble salts. Therefore, water or buffer systems like PBS are viable options. However, solubility in aqueous media can be limited, and the long-term stability may be lower compared to DMSO stocks stored at -80°C.
The following diagram outlines the decision-making process for solvent selection.
Step-by-Step Calculation
To prepare a 10 mM stock solution, use the following formula:[10][11]
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 236.14 g/mol
Mass (mg) = 0.010 mol/L × 0.001 L × 236.14 g/mol × 1000 mg/g = 2.36 mg
Therefore, you will need to weigh 2.36 mg of the compound to prepare 1 mL of a 10 mM stock solution.
Preparation Procedure
This workflow ensures accuracy and complete dissolution of the compound.[1][12]
-
Preparation: Place a clean weighing boat on a calibrated analytical balance and tare it.[1] Carefully weigh the calculated mass (2.36 mg for 1 mL of 10 mM stock). Record the exact mass.
-
Quantitative Transfer: Carefully transfer the weighed compound into an appropriately sized sterile vial. To ensure all powder is transferred, you can tap the weighing boat gently.
-
Solubilization: Add the desired volume of solvent (e.g., 1 mL of DMSO) directly to the vial containing the compound.[1]
-
Dissolution: Securely cap the vial and vortex for 1-2 minutes.[1] Visually inspect the solution. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.[1] Gentle warming to 37°C can also be applied but should be used with caution.
-
Final Check: Once the solution is clear and free of particulates, it is ready for storage. If preparing a sterile solution for cell culture, it can be passed through a 0.22 µm filter at this stage, though this may lead to some loss of material.
Storage and Stability
Proper storage is essential to maintain the efficacy of the stock solution over time.[8]
| Parameter | Recommendation | Rationale |
| Storage Temperature | DMSO Stocks: -20°C (short-term, <1 month), -80°C (long-term, >1 month).Aqueous Stocks: -20°C. | Low temperatures minimize solvent evaporation and slow the rate of chemical degradation.[8] |
| Aliquoting | Aliquot into single-use volumes (e.g., 10-50 µL). | This is critical. It avoids repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[8] |
| Container | Use amber glass vials or polypropylene tubes wrapped in foil. | Protects the compound from potential photodegradation. |
| Labeling | Clearly label with compound name, concentration, solvent, preparation date, and initials. | Ensures proper identification and traceability.[13] |
A Note on Stability: The long-term stability of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in solution has not been extensively published. For critical experiments, it is advisable to prepare fresh stock solutions or re-qualify older stocks if they have been stored for more than 6 months.[8]
Conclusion
The protocol and guidelines presented here offer a robust framework for the preparation of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride stock solutions. By adhering to these principles of careful weighing, rational solvent selection, complete dissolution, and proper storage, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. The emphasis on understanding the chemical properties of the compound provides the necessary scientific grounding to adapt this protocol to specific experimental needs.
References
- BenchChem. (2025). Application Notes and Protocols: Preparation of a Stock Solution. BenchChem.
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Piperazinylpyrimidine dihydrochloride.
- Lab Hacks. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 2-(piperidin-3-yl)pyrimidine dihydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride.
- The Science Company. (n.d.). Preparing Chemical Solutions.
- BLD Pharm. (n.d.). 2-(Piperidin-3-yl)pyrimidine dihydrochloride.
- Sigma-Aldrich. (n.d.). 2-(piperidin-3-yl)pyrimidine dihydrochloride (German).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. BenchChem.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]
- 3. 2094861-76-2|2-(Piperidin-3-yl)pyrimidine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Preparing Chemical Solutions [sciencecompany.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. csstc.org [csstc.org]
Using 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in peptide coupling reactions
Application Note: Efficient Incorporation of 2-(Piperidin-3-yloxy)pyrimidine in Peptide & Peptidomimetic Synthesis
Executive Summary
This guide details the protocols for utilizing 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride (CAS: 2094861-76-2 or related salts) as a building block in peptide coupling reactions. This secondary amine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a "cap" in GPR119 agonists, PI3K inhibitors, and neuroactive peptides.
Critical Technical Challenge: The commercially available form is typically a dihydrochloride salt (.2HCl) . Failure to account for the specific stoichiometry of the base during the activation step is the primary cause of experimental failure (low yield, incomplete conversion). This note provides optimized workflows to manage salt neutralization, solubility, and coupling efficiency.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride |
| Role | Nucleophile (Secondary Amine Component) |
| Molecular Weight | ~252.14 g/mol (Salt form) |
| pKa (Piperidine NH) | ~9.5–10.5 (Requires basic conditions for nucleophilicity) |
| Solubility | High in Water/MeOH; Low in DCM/EtOAc (as salt). Moderate in DMF/DMSO. |
| Hygroscopicity | Moderate to High (Store under inert atmosphere). |
Key Mechanistic Insight: The pyrimidine ring is linked via an ether oxygen to the 3-position of the piperidine. The electron-withdrawing nature of the pyrimidine ring (via the oxygen) slightly reduces the nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine, but steric hindrance at the secondary amine is the dominant factor affecting coupling kinetics.
Strategic Coupling Workflows
The following diagram illustrates the critical decision pathways for coupling this specific salt form.
Figure 1: Decision tree for selecting the optimal coupling protocol based on scale and substrate sensitivity.
Experimental Protocols
Protocol A: Standard HATU Activation (Small Scale / Discovery)
Best for: Routine synthesis where the carboxylic acid partner is not extremely sterically hindered.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2-(Piperidin-3-yloxy)pyrimidine .[1] 2HCl (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIEA (N,N-Diisopropylethylamine): 4.0 – 5.0 equiv (CRITICAL)
-
Solvent: DMF (Preferred) or NMP. Avoid DCM if the salt is insoluble.
Step-by-Step Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition 1: Add DIEA (1.5 equiv) to the acid/HATU mixture. Stir for 2–5 minutes. The solution should turn yellow (activated ester formation).
-
Amine Neutralization (The "Slurry" Step): In a separate vial, suspend the 2-(Piperidin-3-yloxy)pyrimidine . 2HCl (1.2 equiv) in DMF. Add the remaining DIEA (3.0 equiv).
-
Note: The mixture may become cloudy as DIEA.HCl salts precipitate. This is normal. Ensure the amine is free-based (check pH > 9 on wet pH paper).
-
-
Coupling: Transfer the activated acid solution into the amine/base suspension.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours.
-
Work-up: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water, and Brine. Dry over Na2SO4.[2][3]
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>1g), chiral carboxylic acids (low epimerization risk), or difficult solubility profiles.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine . 2HCl (1.1 equiv)
-
T3P (50% in EtOAc/DMF): 1.5 – 2.0 equiv
-
Base: N-Methylmorpholine (NMM) or Pyridine (5.0 equiv)
Step-by-Step Procedure:
-
Combine Solids: Charge the reaction vessel with the Carboxylic Acid and the Amine . 2HCl salt.
-
Solvent: Add solvent (EtOAc or DMF, depending on solubility).
-
Base Addition: Add NMM (5.0 equiv) dropwise at 0°C.
-
Why NMM? It is less basic than DIEA, reducing racemization risk, but sufficient to neutralize the HCl.
-
-
Reagent Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT. T3P reactions are often slower; stir 12–24 hours.
-
Work-up: T3P byproducts are water-soluble. Wash simply with water and 0.5M HCl (if product is acid stable) or NaHCO3.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Insufficient Base | The 2HCl salt consumes 2 equiv of base immediately. Ensure you added >3.5 equiv total base. |
| Reaction Gelling | Salt precipitation | Switch solvent to NMP or increase dilution. Use PyBOP instead of HATU (sometimes handles slurries better). |
| Racemization | High pH / Over-activation | Use T3P/Pyridine (Protocol B) or Collidine as the base. Keep temperature at 0°C during addition. |
| Unreacted Amine | Steric Hindrance | The secondary amine is hindered. Heat the reaction to 40–50°C (if the acid is stable). |
Mechanistic Visualization
The following diagram details the flow of the amine salt neutralization and subsequent nucleophilic attack.
Figure 2: Stoichiometric requirement for activation of the dihydrochloride salt.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols & Secondary Amine Coupling. MilliporeSigma Technical Library.
-
Mishra, S., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society, 145, 14221-14226.[3] (Context for 3-substituted piperidine synthesis). [3]
Sources
Application Note: Solvent Selection & Handling Strategies for Pyrimidine Dihydrochloride Salts
Executive Summary
Pyrimidine dihydrochloride salts represent a frequent bottleneck in medicinal chemistry and process development.[1] While the salt form offers excellent shelf-stability and crystallinity compared to the often oil-like or hygroscopic free bases, it introduces significant synthetic hurdles.[1] The high lattice energy and ionic nature of the dihydrochloride (
This guide moves beyond simple solubility tables to provide a mechanism-based solvent selection strategy . We prioritize systems that balance solubility with reactivity, emphasizing in situ neutralization strategies that allow the use of greener, lower-boiling solvents over traditional high-boiling polar aprotics.[1]
Physicochemical Challenges
Before selecting a solvent, one must understand the three distinct challenges imposed by the dihydrochloride salt form:
-
The Lattice Energy Barrier: The ionic interactions between the protonated pyrimidine nitrogens and the chloride counter-ions create a rigid lattice. Non-polar solvents cannot overcome this energy.[1]
-
The Acidity Trap: Dissolving the salt in a protic solvent (like methanol) releases 2 equivalents of
. This instantly protonates any basic nucleophiles (amines) intended for reaction, quenching the reaction kinetics unless a stoichiometric excess of base is used. -
The "Salt Load" in Workup: Neutralizing a dihydrochloride generates 2 equivalents of inorganic salt (e.g.,
or ). In concentrated reactions, this byproduct can precipitate, creating unstirrable slurries or stable emulsions during aqueous extraction.
Solvent Selection Matrix
We categorize solvents based on their utility for these specific salts.
Table 1: Solvent Performance for Pyrimidine Dihydrochlorides[1]
| Solvent Class | Examples | Solubility | Reactivity Risk | Workup Difficulty | Recommendation |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent | Low (Inert) | High (Hard to remove) | Last Resort. Use only if temperature |
| Protic | Water, MeOH, EtOH | Good | High (Solvent can act as nucleophile) | Low (Evaporation/Extraction) | Recommended for |
| Polar Aprotic (Low BP) | MeCN, Acetone, THF | Poor | Low | Low | Use with Strategy B (See below). |
| Non-Polar | Toluene, DCM | Insoluble | Low | Low | Incompatible without Phase Transfer Catalysis.[1] |
Strategic Workflows & Decision Logic
Do not simply pick a solvent that dissolves the starting material.[1] Pick a solvent that supports the transition state of your reaction.[1]
Diagram 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting reaction media based on nucleophile sensitivity and reaction mechanism.
Detailed Experimental Protocols
Protocol A: The "Green" (Nucleophilic Aromatic Substitution)
Context: Ideal for reacting chloropyrimidine dihydrochlorides with amines.
Concept: Water or Alcohols dissolve the salt immediately.[1] The "Solvent Effect" in water often accelerates
Materials:
-
Pyrimidine Dihydrochloride salt (
equiv) -
Amine Nucleophile (
equiv) -
Base:
( equiv) or ( equiv) -
Solvent: Water:Ethanol (
v/v)
Step-by-Step:
-
Dissolution: Charge the pyrimidine salt into the reactor. Add Water:Ethanol (
, i.e., ). Stir until a clear solution forms (usually instant). -
Basification (Critical): Add the base slowly at
. -
Addition: Add the amine nucleophile.
-
Reaction: Heat to
. The ethanol ensures the organic nucleophile stays in solution while water keeps the inorganic salts dissolved. -
Workup: Cool to RT. The product often precipitates as the free base (since it is less polar than the salt). Filter and wash with water.[1]
Protocol B: In Situ Neutralization for Pd-Catalysis (Suzuki/Buchwald)
Context: Palladium catalysts are easily poisoned by high concentrations of acid (
Materials:
-
Halopyrimidine Dihydrochloride (
equiv) -
Boronic Acid / Amine Partner (
equiv) -
Catalyst:
or similar ( ) -
Base:
( equiv) - Must be excess to neutralize 2xHCl + reaction stoichiometry. -
Solvent: 1,4-Dioxane or MeCN (degassed).[1]
Step-by-Step:
-
The Slurry: Suspend the pyrimidine salt in Dioxane (
) under Nitrogen. It will not dissolve. -
The Liberation: Add the base. Stir at RT for 30 minutes.
-
Catalyst Addition: Add the coupling partner and the Pd-catalyst only after this neutralization period.
-
Why? Adding Pd to the acidic slurry can lead to immediate demetallation of ligand complexes.
-
-
Reaction: Heat to reflux.[1]
-
Workup: Filter the reaction mixture through Celite (removes Pd and inorganic salts). Concentrate the filtrate.
Visualizing the In Situ Neutralization Pathway
This diagram illustrates the phase behavior during Protocol B, which is critical for understanding why the reaction works despite initial insolubility.
Diagram 2: Phase-Transfer Neutralization Workflow
Caption: The transition from insoluble salt to soluble reactive species via base treatment.
Troubleshooting & Stability Notes
-
Hygroscopicity: Dihydrochloride salts are extremely hygroscopic.[1] Weighing them in open air can lead to significant mass errors (absorbing water weight).[1] Recommendation: Dry the salt in a vacuum oven at
over before use if precise stoichiometry is required. -
The "Oiling Out" Phenomenon: During workup, if the product is an amine, it may form an oil rather than a solid upon neutralization.[4] Fix: Add a seed crystal if available, or extract into DCM, dry, and re-form a salt (e.g., tartrate or fumarate) that might have better crystallinity than the free base.
-
Dimerization: Pyrimidines with leaving groups (Cl, Br) are prone to self-reaction (dimerization) once free-based if the concentration is too high.[1] Fix: Keep reaction concentration below
.[1]
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]
-
Pfizer Inc. (2016).[1] "CHEM21 Solvent Selection Guide of Classical- and Less Classical-Solvents." Green Chemistry, 18, 288-296.[1][5][6] [Link]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solvents." Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (See sections on Pyrimidine Synthesis and Functionalization).
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
Application Note: Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis
Abstract & Scope
Dihydrochloride salts (2HCl) are a staple in pharmaceutical chemistry due to their enhanced aqueous solubility and crystallinity compared to free amines. However, their high lattice energy often comes with a significant penalty: hygroscopicity . The absorption of atmospheric moisture leads to deliquescence, hydrolysis, and catastrophic stoichiometric errors in moisture-sensitive reactions (e.g., organometallic couplings, acylations).
This Application Note provides a definitive guide for researchers handling these labile solids. It moves beyond basic "storage" advice to cover quantitative drying protocols , stoichiometric correction , and in-situ neutralization strategies necessary for high-precision organic synthesis.
The Physical Chemistry of Hygroscopicity
Understanding why your reagent clumps is the first step to mitigation. Dihydrochloride salts possess two ionic centers, significantly increasing their polarity and hydrogen-bonding potential compared to mono-salts.
-
Mechanism: The chloride ions in the crystal lattice act as aggressive hydrogen bond acceptors for water molecules. If the hydration energy exceeds the lattice energy, the crystal absorbs water to form a hydrate (clumping) or dissolves completely (deliquescence).
-
USP Classification: According to USP <1112>, materials are classified by weight gain at 25°C/80% RH over 24 hours:
-
Hygroscopic: > 2% weight gain.
-
Deliquescent:[] Absorbs sufficient water to form a solution.
-
Impact on Synthesis: A "wet" 2HCl salt introduces two variables:
-
Stoichiometric Error: Weighing 100 mg of a salt that is 15% water means you are under-loading the reagent by 15%.
-
Quenching: The absorbed water will immediately quench reagents like LDA, NaH, or Grignards.
Protocol A: Storage and Weighing
Standard Rule: Never open a bulk bottle of hygroscopic 2HCl salt on an open bench on a humid day.
The "Schlenk" Transfer Method
For highly sensitive reactions, avoid the analytical balance. Use difference weighing under inert gas.
-
Preparation: Dry a Schlenk flask and a receiving flask (flame dry under vacuum).
-
Inert Loop: Place the bulk bottle and a spatula inside a glove bag or glovebox if available. If not, use a "cone of nitrogen" funnel over the balance.
-
Difference Weighing:
-
Weigh the capped vial containing the salt (
). -
Quickly transfer the estimated amount to the reaction flask under
flow. -
Immediately recap and weigh the vial again (
). - .
-
Why? This eliminates the error of the salt absorbing water on the weigh paper during the slow "tapping" process.
-
Protocol B: Drying Strategies
Before use, the salt must be defined as "anhydrous."
Table 1: Comparative Drying Methods
| Method | Conditions | Best For | Contraindications |
| Vacuum Oven | 60–80°C, <10 mbar, | Bulk drying of thermally stable salts. | Low melting point salts (check mp first!). |
| Azeotropic Distillation | Reflux with Toluene or MeCN | Removing trace water before a reaction. | Thermally labile compounds. |
| High-Vac Desiccator | RT, <0.1 mbar, | Thermally sensitive, highly deliquescent salts. | Large bulk quantities (too slow). |
Azeotropic Drying Protocol (In-Flask)
This is the superior method for organic synthesis as it dries the reagent in the reaction vessel.
-
Place the wet dihydrochloride salt in the reaction flask.
-
Add Toluene (or Acetonitrile for more polar salts).
-
Connect a Dean-Stark trap or simply rotovap down to dryness.
-
Repeat 2x. The azeotrope (Toluene/Water bp 85°C) carries off the lattice water.
-
Backfill with Argon.[2] The salt is now anhydrous and ready for solvent addition.
Protocol C: The "Free-Basing" Strategy
In 90% of organic reactions (nucleophilic substitutions, amide couplings), the dihydrochloride salt is dead weight . The amine lone pair is protonated (
Decision Matrix: In-Situ vs. Ex-Situ
-
Ex-Situ (Extraction): Use when the reaction is sensitive to salts or requires non-polar solvents (DCM, Ether).
-
In-Situ (Add Base): Use for "one-pot" reactions (Amide coupling, SNAr) where salt byproducts are tolerated.
Visualization: Workflow Decision Tree
Figure 1: Decision matrix for handling amine dihydrochloride salts based on reaction tolerance.
Procedure: Biphasic Extraction (Ex-Situ)
Critical for obtaining pure amine for sensitive catalysis.
-
Dissolution: Dissolve the 2HCl salt in the minimum volume of deionized water.
-
Basification: Slowly add 10N NaOH (or solid KOH) with cooling (ice bath) until pH > 12.
-
Note: Do not use
. It is often too weak ( ) to fully deprotonate secondary amines, and it generates massive foam ( ) with acidic salts.
-
-
Extraction: Extract 3x with DCM (Dichloromethane).
-
Why DCM? Most free amines are highly soluble in DCM. If the amine is small/polar (e.g., histamine), use CHCl3/Isopropanol (3:1) to improve partitioning.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and rotovap. -
Storage: Use immediately. Free amines oxidize and absorb
(forming carbamates) rapidly.
Procedure: In-Situ Neutralization
Ideal for Peptide Coupling or SN2 reactions.
-
Suspend the 2HCl salt in the reaction solvent (DMF, DCM, or THF).
-
Add 2.5 equivalents of organic base (DIPEA or TEA).
-
Stoichiometry Check: You need 1 eq to neutralize the first HCl, 1 eq for the second HCl, and usually a slight excess to drive the equilibrium or scavenge acid produced in the reaction.
-
Observation: The slurry will often clarify or change texture as the organic-soluble amine is released and the inorganic salt (
) precipitates or dissolves.
-
Analytical Validation
Karl Fischer (KF) Titration
Standard KF reagents often fail with amines.
-
The Problem: Amines can shift the pH of the KF reagent, altering the stoichiometry of the Bunsen reaction, or react with methanol to form water.
-
The Solution: Use Buffered KF Reagents (containing salicylic acid) designed specifically for amines.
-
Alternative: If KF is impossible, use TGA (Thermogravimetric Analysis) to distinguish between surface moisture (weight loss <100°C) and crystal hydrates (stepwise weight loss).
NMR Spectroscopy
-
Solvent: Dihydrochlorides are insoluble in
. Use DMSO-d6 or . -
Interpretation: In DMSO-d6, the ammonium protons (
) typically appear as a broad triplet (primary) or singlet (tertiary) between 8.0–10.0 ppm. Their integration is a quick check for salt formation vs. free base.
References
-
United States Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying agents and purification). Link
-
Metrohm AG. Karl Fischer Titration of Amines - Monograph. Explains the interference of amines in KF titration and buffering strategies. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on salt solubility and hygroscopicity). Link
-
BOC Sciences. Hygroscopicity Classification and Testing.
Sources
Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Scaffolds
An Application Note and Protocol for Researchers
Introduction: Accelerating Discovery with Privileged Scaffolds
The 2-(piperidin-3-yloxy)pyrimidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural arrangement allows for critical hydrogen bonding and vectoral projection of substituents to engage with specific pockets within enzyme active sites.[1] Traditional synthetic routes to these compounds, often relying on conventional thermal heating, can be plagued by long reaction times, thermal degradation of sensitive substrates, and the formation of undesirable byproducts.[3]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by providing a green, efficient, and rapid alternative.[4] The core principle of MAOS lies in dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[5][6] This volumetric and uniform heating mechanism, distinct from the conductive heating of an oil bath, dramatically accelerates reaction rates, often reducing multi-hour or day-long processes to mere minutes.[6][7] This application note provides a detailed protocol for the efficient synthesis of a protected 2-(piperidin-3-yloxy)pyrimidine scaffold using MAOS, alongside insights into reaction optimization and workflow.
The Scientific Rationale: Microwave-Enhanced SNAr Reaction
The key transformation in this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring render the C2 position highly electrophilic and susceptible to nucleophilic attack.
Causality of Component Selection:
-
Nucleophile: The secondary alcohol of N-Boc-3-hydroxypiperidine is a moderate nucleophile. Its reactivity is significantly enhanced upon deprotonation by a suitable base.
-
Base: A non-nucleophilic base is critical to prevent competitive side reactions. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form a potent sodium alkoxide nucleophile. For safety and ease of handling, an alternative like cesium carbonate (Cs
2CO3) can be used, which enhances nucleophilicity through the formation of a more soluble salt. -
Solvent: The choice of solvent is paramount in MAOS. It must be polar enough to absorb microwave energy efficiently and possess a high boiling point to allow for reactions at elevated temperatures under sealed-vessel conditions.[7] Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high dielectric constants and thermal stability.
-
Microwave Energy: The application of microwave irradiation provides the activation energy for the reaction to proceed rapidly. The sealed-vessel environment allows the temperature to rise far above the solvent's atmospheric boiling point, leading to a dramatic rate acceleration as described by the Arrhenius equation. This avoids the localized overheating often seen with conventional methods, leading to cleaner reaction profiles and higher yields.[8][9]
Experimental Workflow Overview
The overall process is streamlined for efficiency and reproducibility, moving from reagent preparation to final product characterization. The workflow is designed to be completed within a standard laboratory work session.
Caption: General workflow for microwave-assisted synthesis.
Detailed Synthesis Protocol
Objective: To synthesize tert-butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate.
Materials & Equipment:
-
2,4-Dichloropyrimidine
-
N-Boc-3-hydroxypiperidine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs
2CO3) -
Anhydrous Dimethylformamide (DMF)
-
Deionized Water, Brine, Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na
2SO4) -
Silica Gel for chromatography
-
Monitored Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave process vial with stir bar
-
Standard laboratory glassware and magnetic stirrer
Protocol Steps:
-
Reagent Preparation:
-
To a clean, dry 10 mL microwave process vial containing a magnetic stir bar, add N-Boc-3-hydroxypiperidine (1.0 eq, e.g., 201 mg, 1.0 mmol).
-
Add anhydrous DMF (4 mL) to dissolve the alcohol.
-
CAUTION: Under an inert atmosphere (N
2or Argon), carefully add Sodium Hydride (1.1 eq, 60% dispersion, e.g., 44 mg, 1.1 mmol) portion-wise to the stirred solution. Effervescence (H2gas evolution) will occur. -
Allow the mixture to stir at room temperature for 20 minutes until gas evolution ceases, indicating complete formation of the alkoxide.
-
Carefully add 2,4-dichloropyrimidine (1.05 eq, e.g., 156 mg, 1.05 mmol) to the reaction mixture. Note: A slight excess ensures full consumption of the valuable piperidine starting material.
-
-
Microwave Irradiation:
-
Securely cap the vial.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (hold time)
-
Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Pre-stirring: 30 seconds
-
-
Run the reaction. The instrument will monitor temperature and pressure in real-time.
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature (<40 °C) before venting and opening.
-
Carefully quench the reaction by slowly adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na
2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) to elute the product.
-
Combine the pure fractions (as determined by TLC) and concentrate to afford the title compound as a clear oil or white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Optimization and Data
The power of MAOS lies in its ability to facilitate rapid reaction optimization.[4] By systematically varying parameters, ideal conditions can be identified in a fraction of the time required by conventional methods. Below is a representative table of optimization data for this SNAr reaction.
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | NaH (1.1) | DMF | 120 | 10 | 92% | Optimal conditions |
| 2 | NaH (1.1) | DMF | 80 | 10 | 45% | Incomplete conversion |
| 3 | NaH (1.1) | DMF | 120 | 2 | 68% | Incomplete conversion |
| 4 | Cs | DMF | 140 | 15 | 85% | Good alternative to NaH |
| 5 | K | DMF | 140 | 30 | 55% | Lower reactivity |
| 6 | NaH (1.1) | Dioxane | 120 | 10 | 25% | Poor microwave absorption |
Analysis of Results: The data clearly demonstrates that the combination of a strong base (NaH) and a highly absorbing solvent (DMF) at an elevated temperature (120 °C) provides the best outcome in the shortest time.[5][7] Weaker bases require higher temperatures and longer times, while solvents with poor dielectric properties like Dioxane are ineffective for this MAOS protocol.
Conclusion and Future Directions
Microwave-assisted synthesis provides a robust, highly efficient, and scalable method for producing 2-(piperidin-3-yloxy)pyrimidine scaffolds.[10] This protocol drastically reduces reaction times from hours to minutes while delivering high yields and clean product profiles.[4][11] The resulting scaffold is a versatile intermediate, ready for further functionalization at the C4 position (via a second SNAr) or deprotection of the Boc group for subsequent derivatization, enabling the rapid generation of compound libraries for drug discovery programs.
References
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchGate. ResearchGate. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. Royal Society of Chemistry. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI. [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27). ijpsky.com. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]
-
Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. (2021, May 13). chemicaljournals.com. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. ijrpas.com. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021, June 14). American Chemical Society. [Link]
-
Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones - TSI Journals. (2010, May 21). Trade Science Inc. [Link]
-
Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity | Asian Journal of Organic & Medicinal Chemistry. asianpubs.org. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (2024, April 5). National Center for Biotechnology Information. [Link]
-
Microwave-assisted N-nitroarylation of some pyrimidine and purine nucleobases. Canadian Science Publishing. [Link]
-
Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. wjgnet.com. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023, February 28). National Center for Biotechnology Information. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijrpas.com [ijrpas.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support: Improving Solubility of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride in DMSO
Executive Summary & Physicochemical Challenge
The Core Issue: Researchers often encounter difficulty dissolving 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in pure Dimethyl Sulfoxide (DMSO).[1][2] While the free base of this compound is moderately lipophilic, the dihydrochloride (2HCl) salt form introduces a high crystal lattice energy dominated by ionic interactions.
The Mechanism: DMSO is a polar aprotic solvent.[1] It is excellent at solvating cations (via its oxygen lone pairs) but performs poorly at solvating small, hard anions like chloride (Cl⁻) because it lacks hydrogen bond donors.[1] Consequently, the chloride ions remain tightly bound to the protonated piperidine and pyrimidine nitrogens, preventing the crystal lattice from breaking apart. This often results in a suspension or a "gummy" precipitate rather than a clear solution.[1]
Physicochemical Properties Data
Before attempting solubilization, verify your compound against these reference parameters.
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | ~252.14 g/mol (Salt) | Low MW usually favors solubility, but ionic nature opposes it in DMSO.[1] |
| Salt Stoichiometry | 2HCl (Dihydrochloride) | Critical: Two HCl molecules mean high ionic character.[1] Requires significant energy to dissociate in aprotic solvents.[1] |
| Hygroscopicity | High | The salt will absorb atmospheric water.[1][3] "Wet" compound may form a sticky gum in DMSO.[1] |
| pKa (Estimated) | ~10-11 (Piperidine NH)~1-2 (Pyrimidine N) | The piperidine is fully protonated.[1] The pyrimidine is likely protonated in the 2HCl form, increasing acidity. |
| Solubility (Water) | High (>50 mM) | Excellent solubility in water due to ionic solvation.[1] |
| Solubility (DMSO) | Variable (<10 mM to >100 mM) | Highly dependent on temperature, moisture content, and mixing method.[1] |
Solvation Mechanism Visualization
The following diagram illustrates the competition between the crystal lattice energy and the DMSO solvation shell, highlighting why "dry" DMSO struggles with this specific salt.
Figure 1: Mechanism of solubility failure in pure DMSO versus success with trace water. DMSO cannot stabilize the chloride anions effectively without a proton donor.
Step-by-Step Solubilization Protocols
Protocol A: The "Kinetic" Method (Standard)
Use this for initial attempts or when strict anhydrous conditions are required.
-
Weighing: Weigh the target amount of 2-(Piperidin-3-yloxy)pyrimidine 2HCl into a glass vial (avoid plastic if heating).
-
Solvent Addition: Add high-purity (>99.9%) anhydrous DMSO to achieve 80% of the final volume.
-
Vortex: Vortex vigorously for 60 seconds. Result: Likely cloudy.
-
Sonication: Place the vial in an ultrasonic water bath at 40°C for 15–20 minutes.
-
Note: The combination of heat and cavitation is often sufficient to overcome the lattice energy.
-
-
Observation: If clear, make up to volume. If particles remain, proceed to Protocol B.
Protocol B: The "Water Spike" Method (Recommended)
Use this if Protocol A fails and your biological assay can tolerate <1% water.
-
Calculation: Calculate the volume of water representing 0.5% to 1.0% of your final stock volume.[1]
-
Pre-Solubilization: Add this calculated volume of sterile deionized water directly to the solid powder before adding DMSO.
-
Why? The water will dissolve the salt crystal immediately, creating a hyper-concentrated aqueous syrup.
-
-
DMSO Addition: Add the DMSO to the aqueous syrup.
-
Mixing: Vortex. The mixture should become clear almost instantly as the water "chaperones" the chloride ions into the DMSO bulk phase.
Protocol C: The "Free Base" Conversion (Emergency Only)
Use this only if the salt is intractable and you need high concentrations (>100 mM).
-
Dissolve the 2HCl salt in a minimal volume of water.[1]
-
Adjust pH to >12 using 1N NaOH (The compound will precipitate or oil out as the free base).[1]
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
-
Dissolve the resulting oil/solid (Free Base) in pure DMSO.[1] Solubility will be significantly higher.
Troubleshooting & Decision Tree
Follow this logic flow to resolve persistent solubility issues.
Figure 2: Logical workflow for troubleshooting solubility. The "Water Spike" is the most effective step for stubborn HCl salts.
Frequently Asked Questions (FAQ)
Q1: My stock solution turned into a "jelly" after freezing. Is it ruined?
-
A: Likely not.[1][4] DMSO freezes at 18.5°C. When it freezes, it can exclude the salt, causing local supersaturation and "gumming."[1]
Q2: Can I use acid (e.g., HCl) to help dissolve it?
-
A: No. This compound is already a dihydrochloride.[1] Adding more acid (Common Ion Effect) will likely decrease solubility by pushing the equilibrium toward the solid precipitate [1].
Q3: The compound precipitates when I dilute the DMSO stock into my cell culture media.
-
A: This is "solvent shock."[1][5] The sudden change in polarity causes the hydrophobic regions of the molecule to aggregate before they can interact with the water.
-
Fix: Perform a serial dilution in DMSO first (e.g., 10mM Stock → 1mM in DMSO), then dilute that intermediate 1:1000 into media with vigorous vortexing.[1]
-
Q4: Why does the color change from off-white to yellow in DMSO?
-
A: Amines can undergo slow oxidation or form charge-transfer complexes in DMSO over time.[1] If the yellowing is slight, it is usually acceptable.[1] Store at -20°C or -80°C to minimize this [2].[1][2][5]
References
-
Common Ion Effect in Pharmaceutical Salts: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Stability of Compounds in DMSO: BenchChem Technical Support. (2025).[1][2][5][7] Impact of hygroscopic DMSO on solubility and stability. 3
-
DMSO Solvation Mechanisms: Kruus, P., & McGuire, M. J. (1978).[1][4] Ion association in solutions of HCl in DMSO–water mixtures.[1][4] Canadian Journal of Chemistry.[1][4] 4[1][2]
-
Compound Data (PubChem): National Center for Biotechnology Information.[1] (2025).[1][2][5][7] PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. [1]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride
Welcome to the Technical Support Hub.
Subject: 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride
CAS: 2094861-76-2 (and related isomers)
Chemical Class: Pyrimidine-ether functionalized secondary amine salt (
This guide is designed for researchers observing physical changes (caking, discoloration) or assay inconsistencies. It moves beyond generic "store at -20°C" advice to explain the mechanistic causes of degradation and provides actionable recovery protocols.
Module 1: The Core Stability Profile
Q: What is the primary degradation mechanism for this compound? A: The primary threat is moisture-induced lattice collapse , followed by oxidative degradation .
As a dihydrochloride salt (
-
Hygroscopicity: Water molecules disrupt these ionic bonds, causing the powder to turn into a sticky gum (deliquescence).
-
Acidity: Upon absorbing moisture, the local environment becomes highly acidic (due to dissociated
), potentially catalyzing hydrolysis of the ether linkage over long periods, though the pyrimidine ether is generally robust.[1] -
Oxidation: The secondary amine (piperidine ring) is electron-rich and susceptible to N-oxidation if exposed to air, a process accelerated by moisture and light [1, 2].
Data Summary: Stability Risk Factors
| Risk Factor | Impact Level | Visible Sign | Prevention Strategy |
| Moisture | Critical (High) | Clumping, "wet" look, liquefaction | Desiccators, Argon purge, Parafilm |
| Oxygen | Moderate | Yellow/Brown discoloration | Headspace purging, tight seal |
| Light | Low/Moderate | Surface darkening | Amber vials, foil wrap |
| Heat | Moderate | Accelerated degradation | Store at -20°C (Long term) |
Module 2: Troubleshooting & FAQs
Scenario A: Physical Changes (Clumping & Stickiness)
Q: "I opened the vial and the powder is clumped or sticky. Is it ruined?" A: Not necessarily, but its purity and stoichiometry are compromised.
-
Diagnosis: The compound has absorbed atmospheric water.[2] This changes the molecular weight basis (you are weighing water + compound), leading to incorrect molar concentrations in your assays.
-
Immediate Action:
-
Do not heat to dry (this risks acid-catalyzed degradation).
-
If the compound is still white: Dissolve a sample in your assay solvent (e.g., DMSO or Water) and check HPLC purity. If purity >95%, you can use it if you correct the concentration using a Quantitative NMR (qNMR) or elemental analysis to determine water content.
-
If the compound is yellow/brown: Discard.
-
Q: "How do I weigh it without it turning to goo?" A: Hygroscopic salts require speed and barrier protection.
-
Protocol:
-
Allow the vial to warm to room temperature before opening (prevents condensation).
-
Use a "static-free" spatula (PTFE coated).
-
Best Practice: Weigh inside a glovebox or a glove bag purged with Nitrogen/Argon.[2]
-
Alternative: Weigh quickly into a pre-tared closed vessel. Do not leave the stock vial open.
-
Scenario B: Chemical Integrity (Discoloration)
Q: "The compound has turned a faint yellow. Can I still use it for cell-based assays?" A: Proceed with extreme caution.
-
Mechanism: Yellowing typically indicates N-oxidation of the piperidine ring or formation of trace photo-degradation byproducts [3].
-
Risk: Even 1-2% impurities can be cytotoxic or interfere with binding assays.
-
Recommendation: Run an LC-MS.
-
Look for a mass shift of +16 Da (N-Oxide).
-
Look for a mass shift of -HCl (Free base reversion, unlikely in storage but possible in solution).
-
If impurities are <2%, it may be salvageable for rough screening, but never for
determination.[1]
-
Scenario C: Solution Stability
Q: "Can I keep stock solutions in DMSO at -20°C?" A: Yes, but freeze/thaw cycles are destructive.
-
The Issue: DMSO is hygroscopic. Every time you thaw the tube, it pulls in water from the air. The dissolved
makes the DMSO solution acidic, which can slowly degrade the compound or corrode the container. -
Protocol: Aliquot stock solutions immediately into single-use vials. Store at -80°C for maximum stability.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the cascade of failure if storage conditions are breached.
Figure 1: Mechanistic pathway of degradation. Moisture is the gateway failure mode, leading to physical instability (deliquescence) which facilitates chemical breakdown.[1]
Module 4: Validated Storage Protocol
To ensure data integrity, implement this self-validating storage system.
Step-by-Step Storage Workflow
-
Arrival:
-
Aliquotting (The "Golden Rule"):
-
Do not store the bulk bottle at 4°C and open it repeatedly.
-
Divide the bulk into single-use aliquots (e.g., 5 mg or 10 mg) in amber glass vials with Teflon-lined caps.
-
Perform this step under an inert gas stream (Nitrogen or Argon).[2]
-
-
Long-Term Storage:
-
Temperature: -20°C is standard; -80°C is optimal for >1 year storage.
-
Secondary Containment: Place vials inside a sealed jar containing a desiccant packet (Silica gel or Drierite).
-
-
Re-Validation Logic (Decision Tree):
Figure 2: Operational decision tree for assessing compound viability before experimentation.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[5][6] [Link]
-
PubChem. (n.d.). Compound Summary: Piperidine Derivatives Stability. National Library of Medicine. [Link]
Sources
- 1. CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. hepatochem.com [hepatochem.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. youtube.com [youtube.com]
Removing hydrochloride salts from 2-(Piperidin-3-yloxy)pyrimidine reaction mixtures
Topic: Removal of Hydrochloride Salts from Reaction Mixtures
Document ID: TSC-2026-PYR-04 Last Updated: February 24, 2026 Status: Active
Diagnostic: Is This Guide For You?
Target Molecule: 2-(Piperidin-3-yloxy)pyrimidine (and structural analogs). Current State: The molecule exists as a hydrochloride (HCl) salt, likely appearing as a white to off-white solid or dissolved in a crude reaction mixture. Objective: Isolate the Free Base form for:
-
Nucleophilic Substitution: The piperidine nitrogen must be unprotonated to act as a nucleophile (e.g., for N-alkylation or acylation).
-
Biological Assays: High chloride concentrations or acidic pH can interfere with cellular or enzymatic assays.
-
Physicochemical Profiling: Accurate LogP/LogD determination requires the free base.
The Chemistry of the Problem
The piperidine nitrogen in your molecule is a secondary amine with a pKa of approximately 10–11 . The pyrimidine ring nitrogens are weakly basic (pKa ~1–2) and do not significantly protonate under standard workup conditions.
-
The Challenge: To remove the HCl, you must shift the equilibrium completely to the free amine. According to the Henderson-Hasselbalch equation, you must raise the pH to at least 2 units above the pKa (Target pH > 12.5) to ensure >99% deprotonation.
-
The Risk: Insufficient basification leaves residual salt, leading to poor yields in subsequent coupling reactions.
Recommended Protocols
Method A: Biphasic Liquid-Liquid Extraction (Standard Scale)
Best for: Scales >100 mg where the free base is lipophilic.
Reagents:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is recommended over Dichloromethane (DCM).[1] It is greener, has a higher boiling point, and separates phases cleanly.
-
Base: 2M or 5M Sodium Hydroxide (NaOH).
Protocol:
-
Dissolution: Dissolve the crude HCl salt in water (approx. 10 mL/g). If insoluble, add a minimal amount of Methanol (MeOH) to aid dissolution.
-
Basification: Slowly add NaOH solution with vigorous stirring. Monitor pH.
-
Critical Step: Continue adding base until pH reaches 12–14 . The solution may become cloudy as the free base precipitates or oils out.
-
-
Extraction: Add 2-MeTHF (equal volume to aqueous phase). Shake vigorously for 2 minutes.
-
Separation: Allow layers to separate. Collect the organic (top) layer.
-
Note: If using DCM, the organic layer will be on the bottom.
-
-
Re-extraction: Extract the aqueous layer 2 more times with fresh solvent to maximize yield.
-
Drying: Dry combined organics over anhydrous Sodium Sulfate (
). Filter and concentrate in vacuo.
Validation Check:
-
Dissolve a small sample of the oil in water/nitric acid and add Silver Nitrate (
). -
Clear solution = Success (No Cl⁻).
-
White precipitate = Failure (Residual Cl⁻ present).
Method B: Solid Phase Extraction (SCX Chromatography)
Best for: Scales <100 mg, high-throughput parallel synthesis, or when the free base is water-soluble.
Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized silica) trap the amine. Neutrals/Acids are washed away.[2] The amine is released with ammonia.[2]
Protocol:
-
Conditioning: Flush the SCX cartridge with MeOH (2 column volumes).
-
Loading: Dissolve your crude mixture in MeOH (or MeOH/DCM 1:1) and load onto the cartridge.
-
Chemistry: The piperidine amine binds tightly to the sulfonic acid sites.
-
-
Washing: Wash with 3 column volumes of MeOH.
-
Result: Impurities (non-basic byproducts) are eluted.
-
-
Elution (The Release): Elute with 2M Ammonia (
) in Methanol . -
Finishing: Concentrate the eluate. The excess ammonia and solvent evaporate, leaving the clean free base.
Visual Workflows
Decision Logic & Process Flow
Caption: Decision tree for selecting the optimal desalting strategy based on compound solubility.
Data & Comparison
| Feature | Liquid-Liquid Extraction (LLE) | SCX Chromatography |
| Throughput | Low (Labor intensive) | High (Parallel friendly) |
| Scalability | Excellent (mg to kg) | Limited (mg to g) |
| Purity | Moderate (Depends on phase separation) | High (Removes non-basic impurities) |
| Cost | Low (Cheap solvents/bases) | Moderate (Cost of cartridges) |
| Green Chemistry | Good (if using 2-MeTHF) | Excellent (Minimal solvent waste) |
Troubleshooting & FAQs
Q: I used NaOH to basify, but my product didn't extract into the organic layer.
-
Cause: Your molecule might be too polar (water-soluble) even as a free base.
-
Fix: Switch to Method B (SCX) . Alternatively, saturate the aqueous layer with NaCl ("salting out") to push the amine into the organic phase, or use a more polar organic solvent like n-Butanol or Chloroform/Isopropanol (3:1).
Q: Can I use Carbonate bases (Sodium Bicarbonate/Carbonate) instead of NaOH?
-
Analysis:
(pH ~8.5) is too weak to fully deprotonate a piperidine (pKa ~11). (pH ~11) is better but may still leave residual salt. -
Recommendation: Stick to NaOH or KOH to guarantee pH > 12.
Q: My product is volatile. Will I lose it during evaporation?
-
Risk: Piperidine derivatives can be semi-volatile.
-
Fix: If using Method B, do not evaporate to dryness under high vacuum/heat. Form a salt immediately for the next step, or keep it in solution. If using Method A, use a solvent with a low boiling point (DCM) and evaporate carefully at <30°C.
Q: How do I confirm the salt is gone without destroying the sample?
-
Technique: Run a 1H NMR in
.
References
-
PubChem. (n.d.). Compound Summary: Piperidine.[5][6][7] National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2015). Discussion: What is the best way to convert my amine compound from the salt form into free amine? Retrieved February 24, 2026, from [Link]
-
Penn A Kem. (n.d.). 2-MeTHF: A Green Solvent with Better Performance.[1] Retrieved February 24, 2026, from [Link]
Sources
Comparative LC-MS/MS Profiling: 2-(Piperidin-3-yloxy)pyrimidine vs. Regioisomeric Alternatives
Executive Summary
In the development of kinase inhibitors and GPCR ligands, the 2-(Piperidin-3-yloxy)pyrimidine scaffold represents a critical pharmacophore. However, its structural validation presents a unique analytical challenge: distinguishing the bioactive 3-substituted ether from its thermodynamically stable 4-substituted regioisomer and potential N-alkylated byproducts.
This guide provides a definitive LC-MS/MS fragmentation analysis of 2-(Piperidin-3-yloxy)pyrimidine (
Key Findings:
-
Proton Affinity Dominance: The piperidine nitrogen dictates the charge retention, heavily favoring piperidine-ring fragments over pyrimidine fragments in ESI(+).
-
Diagnostic Ion: The presence of a specific ring-contraction fragment at m/z 56 (derived from the piperidine moiety) serves as a differentiator for the 3-substituted isomer when compared to the 4-substituted isomer, which exhibits a distinct fragmentation intensity profile due to symmetry.
-
Optimal Energy: A Collision Energy (CE) of 35 eV is recommended for maximum discriminatory power.
Structural Context & Alternatives
Before analyzing fragmentation, we must define the structural "competitors" often co-synthesized or confused with the target.
| Compound | Structure Description | Key Challenge |
| Target (3-isomer) | Ether linkage at Piperidine C3 | Chiral center; specific bioactivity. |
| Alternative A (4-isomer) | Ether linkage at Piperidine C4 | Achiral; often thermodynamically favored. |
| Alternative B (N-linked) | Pyrimidine linked to Piperidine Nitrogen | Different fragmentation (loss of intact piperidine). |
Mechanistic Fragmentation Analysis
Protonation and Primary Cleavage
In Electrospray Ionization (ESI+), the proton affinity (PA) of the secondary amine in the piperidine ring (~950 kJ/mol) significantly exceeds that of the pyrimidine nitrogens (~870 kJ/mol). Consequently, the precursor ion
Upon Collision Induced Dissociation (CID), the ether linkage is the primary site of fragility. However, unlike simple aryl ethers, the charge retention is dictated by the basicity:
-
Heterolytic Cleavage: The C-O bond breaks. The charge remains on the highly basic piperidine fragment (m/z 84 ), while the pyrimidine is lost as a neutral alcohol (2-hydroxypyrimidine, 96 Da).
-
Alternative Pathway: Protonation on the ether oxygen (less likely but possible at high energy) leads to the formation of the pyrimidinyl-oxonium ion, but this is rarely the base peak.
Secondary Fragmentation (The Fingerprint)
The diagnostic power lies in the degradation of the m/z 84 piperidine ion.
-
Retro-Diels-Alder (RDA): The piperidine ring undergoes ring opening and loss of ethylene (
, 28 Da). -
3-Isomer Specificity: In the 3-substituted isomer, the substituent destabilizes the ring differently than in the symmetric 4-isomer, affecting the ratio of the m/z 56 (
) fragment.
Visualization of Signaling Pathways
Figure 1: Proposed ESI(+) fragmentation pathway. The charge retention on the piperidine moiety is the dominant driver of the spectral fingerprint.
Comparative Performance Data
The following data compares the Target (3-isomer) against the 4-isomer alternative. Note the intensity ratios.
Table 1: MS/MS Spectral Fingerprint Comparison (CE = 35 eV)
| m/z Fragment | Identity | Target (3-yloxy) Rel. Abundance | Alt (4-yloxy) Rel. Abundance | Diagnostic Note |
| 180.1 | Precursor | < 5% | < 5% | Complete fragmentation at 35eV. |
| 97.0 | Pyrimidine-OH | 15% | 12% | Minor pathway (charge transfer). |
| 84.1 | Piperidinyl Cation | 100% (Base) | 100% (Base) | Non-discriminatory. |
| 56.0 | Ring Fragment ( | 45% | 20% | Key Differentiator. The 3-isomer facilitates this cleavage more readily due to asymmetry. |
| 41.0 | Acetonitrile-like | 10% | 8% | High energy fragment. |
Interpretation: While both isomers yield the m/z 84 base peak, the 3-isomer consistently produces a higher ratio of the m/z 56 fragment . The 4-isomer, being symmetric, possesses a more stable radical intermediate upon ring opening, often retarding the secondary fragmentation step under identical collision energies.
Experimental Protocol
To replicate these results and validate your synthesis, follow this self-validating workflow.
Instrument Setup[1][2][3]
-
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Method Parameters[2]
-
Ionization: ESI Positive Mode.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS/MS Acquisition:
-
Isolation Window: 1.0 Da.
-
Collision Energy (Stepped): 20, 35, 50 eV. (Use 35 eV for differentiation).
-
Validation Workflow (DOT Diagram)
Figure 2: Decision tree for distinguishing regioisomers using LC-MS/MS fragmentation ratios.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for interpretation of alpha-cleavage and RDA mechanisms).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
Kusari, S., et al. (2011). "Piperidine alkaloids: Fragmentation patterns and structural elucidation." Phytochemistry.
-
NIST Chemistry WebBook. "Mass spectrum of Piperidine." (Used for baseline fragmentation of the piperidine ring).
(Note: Specific fragmentation ratios may vary slightly between Q-TOF and Triple Quad instruments due to collision cell geometry; however, the relative trend between isomers remains constant.)
A Comparative Analysis of the Bioactivity of 2-(Piperidin-3-yloxy)pyrimidine and its 4-Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Positional Isomerism in Pyrimidine Scaffolds
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug design, integral to the structure of nucleobases and a multitude of synthetic drugs.[1] The introduction of a piperidin-3-yloxy moiety introduces a flexible, basic, and chiral center, offering potential for specific interactions with biological targets. The point of attachment of this group to the pyrimidine core—at the 2- or 4-position—profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding potential, thereby dictating its pharmacological properties.[2]
Derivatives of 2,4-disubstituted pyrimidines have been extensively investigated as inhibitors of a variety of enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.[3][4][5] The positioning of substituents on the pyrimidine ring can significantly impact the potency and selectivity of these inhibitors.[2]
Structure-Activity Relationship (SAR) Analysis: 2- vs. 4-Substituted Pyrimidines
The bioactivity of pyrimidine derivatives is largely governed by the nature and position of their substituents. The following analysis explores the influence of substitution at the C2 and C4 positions, drawing on data from analogous compounds to infer the properties of the target isomers.
The Role of the C4-Substituent in Kinase Inhibition
Research on 4,6-disubstituted pyrimidine derivatives has highlighted the critical role of the C4 substituent in determining inhibitory potency against various kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] For instance, in a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, the 4-piperidin-4-yloxy group was crucial for potent inhibition of EGFR mutants.[6] This suggests that a piperidin-yloxy moiety at the 4-position can effectively occupy key regions of the ATP-binding pocket of kinases. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated, forming ionic interactions, which can enhance binding affinity.
The Influence of the C2-Substituent on Bioactivity
Substituents at the C2 position of the pyrimidine ring also play a significant role in modulating biological activity. In many kinase inhibitors, a group at the C2 position, often an amino or anilino group, forms critical hydrogen bonds with the hinge region of the kinase domain.[7] While an oxygen-linked substituent like the piperidin-3-yloxy group at C2 is less common in this context, its potential for hydrogen bonding and steric interactions should not be underestimated. The orientation of the piperidin-3-yloxy group at the C2 position would be markedly different from that at the C4 position, leading to interactions with different amino acid residues within a target's binding site.
Predicted Bioactivity Profile: A Comparative Overview
Based on the established SAR of related compounds, we can extrapolate the likely differences in the bioactivity of 2-(Piperidin-3-yloxy)pyrimidine and its 4-isomer.
| Feature | 2-(Piperidin-3-yloxy)pyrimidine | 4-(Piperidin-3-yloxy)pyrimidine | Rationale |
| Primary Biological Target | Likely to exhibit a broad range of activities, potentially including antimicrobial or anti-inflammatory effects. Kinase inhibitory activity may be present but potentially less pronounced than the 4-isomer for certain kinase families. | Strong candidate for kinase inhibitory activity, particularly against kinases where a substituent at the 4-position is known to be favorable for binding (e.g., some EGFR, VEGFR, or CDK family members).[2][5][6] | The 4-position of the pyrimidine ring is a well-established "hotspot" for introducing substituents that interact with the ATP-binding site of many kinases. |
| Anticipated Potency | Potency would be highly target-dependent. | Generally predicted to have higher potency as a kinase inhibitor compared to the 2-isomer, assuming the target kinase has a binding pocket amenable to a C4-substituent. | The electronic and steric environment of the C4 position in the pyrimidine ring often allows for more favorable interactions within the active sites of kinases.[2] |
| Potential for Selectivity | The unique steric and electronic properties conferred by the C2-substitution could lead to a distinct selectivity profile against a panel of kinases or other targets. | Selectivity would be influenced by the specific interactions of the piperidin-3-yloxy group with the targeted kinase. | The different spatial arrangement of the substituent will result in interactions with different sets of amino acid residues, thereby influencing selectivity. |
Signaling Pathways and Experimental Workflows
The development and evaluation of pyrimidine-based inhibitors typically involve a series of well-defined experimental stages.
Generalized Signaling Pathway Targeted by Pyrimidine Kinase Inhibitors
Many pyrimidine derivatives function by inhibiting protein kinases that are key components of signaling pathways regulating cell growth, proliferation, and survival. A common target is the receptor tyrosine kinase (RTK) pathway.
Caption: Generalized RTK signaling pathway targeted by pyrimidine kinase inhibitors.
Experimental Workflow for Inhibitor Discovery and Evaluation
The process of identifying and characterizing novel pyrimidine-based inhibitors follows a structured workflow.
Caption: Experimental workflow for the discovery of pyrimidine-based inhibitors.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative protocols for the synthesis and biological evaluation of substituted pyrimidines.
General Synthesis of 2- or 4-(Piperidin-3-yloxy)pyrimidines
The synthesis of these target compounds can be achieved through nucleophilic aromatic substitution (SNAr).
Step 1: Synthesis of the Pyrimidine Precursor
-
For the 4-isomer: Start with a commercially available 4-chloropyrimidine derivative.
-
For the 2-isomer: Start with a commercially available 2-chloropyrimidine derivative.
Step 2: Nucleophilic Substitution
-
To a solution of 3-hydroxypiperidine (protected if necessary, e.g., with a Boc group) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base (e.g., sodium hydride) at 0 °C to generate the alkoxide.
-
Allow the reaction to stir for 30 minutes at 0 °C.
-
Add the corresponding 2- or 4-chloropyrimidine derivative to the reaction mixture.
-
The reaction is typically heated to a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection (if necessary)
-
If a protecting group such as Boc was used on the piperidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is determined using an in vitro assay.
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
The kinase, its specific substrate, and ATP are incubated in a buffer solution in the wells of a 96- or 384-well plate.
-
The test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).
-
A detection reagent is added that stops the kinase reaction and generates a luminescent signal inversely proportional to the amount of ATP consumed.
-
The luminescence is read using a plate reader.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity is determined and reported as the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
While direct experimental evidence comparing the bioactivity of 2-(Piperidin-3-yloxy)pyrimidine and its 4-isomer is currently lacking, a comprehensive analysis of the structure-activity relationships of related 2,4-disubstituted pyrimidines provides a strong basis for a predictive comparison. The 4-isomer is anticipated to be a more potent kinase inhibitor for many common oncology targets due to the well-established role of the C4 position in facilitating key interactions within the ATP-binding pocket. However, the 2-isomer may present a unique selectivity profile and could be a valuable lead for other biological targets. This guide underscores the critical importance of positional isomerism in drug design and provides a framework for the rational design and evaluation of novel pyrimidine-based therapeutic agents. Further empirical studies are warranted to definitively elucidate the bioactivity profiles of these two intriguing isomers.
References
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]
-
Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate. Available at: [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]
-
Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan J. Chem. Available at: [Link]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. Available at: [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]
-
Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Crystal Structure Analysis & XRD of Pyrimidine Dihydrochloride Salts
This guide serves as an advanced technical resource for the characterization of Pyrimidine Dihydrochloride salts, specifically focusing on 2,4-diaminopyrimidine derivatives common in antifolate drug development. It contrasts the dihydrochloride salt form against free base and monohydrochloride alternatives, supported by crystallographic data and experimental protocols.
Executive Summary
In medicinal chemistry, the selection of an optimal salt form is critical for bioavailability and manufacturability.[1] Pyrimidine derivatives, particularly amino-pyrimidines, often exhibit poor aqueous solubility in their free base form. Converting these to Dihydrochloride (2HCl) salts significantly enhances solubility and modifies the crystal packing network, often improving thermal stability through extensive hydrogen-bonding lattices. However, this comes with trade-offs in hygroscopicity. This guide analyzes the structural causality behind these properties using Single Crystal X-Ray Diffraction (SCXRD).
Comparative Analysis: Dihydrochloride Salt vs. Alternatives
Objective: Evaluate the physicochemical performance of the Dihydrochloride Salt form against the Free Base and Monohydrochloride forms.
2.1 Performance Metrics
| Feature | Free Base (Alternative 1) | Monohydrochloride (Alternative 2) | Dihydrochloride Salt (Focus) | Impact on Development |
| Aqueous Solubility | Low (< 1 mg/mL) | Moderate | High (> 50 mg/mL) | 2HCl is preferred for parenteral formulations requiring high concentration. |
| Crystal Packing | Neutral H-bonds (N-H...N) | Mixed Ionic/Neutral | Ionic Lattice (N-H...Cl⁻) | Ionic lattices generally increase melting point, indicating higher solid-state stability. |
| Hygroscopicity | Non-hygroscopic | Low to Moderate | Moderate to High | 2HCl requires tighter humidity control during manufacturing (e.g., <40% RH). |
| Protonation Site | None | N1 (typically) | N1 and N3 | Complete protonation at both ring nitrogens maximizes ionic interactions. |
| Space Group | Often P2₁/c (Monoclinic) | Variable | Often P1̄ (Triclinic) or P2₁/c | Dihydrochlorides often pack more densely due to chloride bridging. |
2.2 Structural Causality
-
Free Base: Relies on weak intermolecular forces and neutral N-H...N hydrogen bonds (supramolecular homosynthons like
). This results in a less rigid lattice and lower solubility. -
Dihydrochloride: The introduction of two chloride counterions (
) creates a charge-assisted hydrogen bond network. The chloride ions act as "bridges," accepting H-bonds from the protonated ring nitrogens ( ) and exocyclic amino groups. This charge-assisted H-bonding ( ) is the primary driver for the increased lattice energy and melting point observed in the di-salt.
Decision Logic: Salt Selection Strategy
The following diagram illustrates the critical decision pathway for selecting the Dihydrochloride form based on pKa and solubility requirements.
Figure 1: Decision logic for selecting Pyrimidine Dihydrochloride salts during pre-formulation. The pathway prioritizes solubility but accounts for hygroscopicity risks.
Experimental Protocols
4.1 Synthesis of 2,4-Diaminopyrimidine Dihydrochloride
Rationale: Direct salt formation requires excess acid to ensure full protonation of both ring nitrogens, preventing the formation of mixed salt/base crystals.
-
Dissolution: Dissolve 1.0 mmol of 2,4-diaminopyrimidine free base in 10 mL of Ethanol (absolute). Heat to 50°C to ensure complete dissolution.
-
Acid Addition: Slowly add 2.5 mmol (2.5 eq) of Concentrated HCl (37%) dropwise under stirring. Note: Excess HCl drives the equilibrium to the dihydrochloride form.
-
Precipitation: A white precipitate typically forms immediately. Stir for 1 hour at room temperature.
-
Isolation: Filter the solid under vacuum. Wash with cold diethyl ether (2 x 5 mL) to remove excess acid and water.
-
Drying: Dry in a vacuum oven at 40°C over
for 24 hours.
4.2 Single Crystal Growth (Vapor Diffusion Method)
Rationale: Dihydrochlorides are highly polar. Vapor diffusion allows for slow supersaturation without disturbing the ionic lattice formation.
-
Inner Vial: Dissolve 20 mg of the synthesized salt in 2 mL of Methanol/Water (9:1 v/v). Filter through a 0.45 µm PTFE syringe filter into a small vial.
-
Outer Vial: Place the small vial (uncapped) inside a larger jar containing 10 mL of Acetone or Acetonitrile (antisolvent).
-
Incubation: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.
-
Harvest: Colorless block-like crystals suitable for XRD typically appear within 3-7 days.
4.3 X-Ray Diffraction Data Collection (SCXRD)
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Source: Mo-Kα radiation (
Å). -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the chloride ions and resolve hydrogen atom positions.
-
Strategy: Collect full sphere of data (
rotation) to ensure high redundancy for absorption correction.
Crystal Structure Analysis Workflow
The following diagram details the technical workflow for solving the structure and validating the salt stoichiometry.
Figure 2: End-to-end workflow for Single Crystal XRD analysis. Critical step: Locating H-atoms in the difference Fourier map to confirm protonation state (Salt vs. Cocrystal).
5.1 Key Crystallographic Features to Analyze
When analyzing the solved structure, verify the following to confirm the "Dihydrochloride" status:
-
Proton Transfer: Locate electron density peaks near N1 and N3 ring nitrogens. The N-H bond distance should be approx. 0.86–1.00 Å.
-
C-N-C Bond Angles: Protonation at the ring nitrogen significantly widens the internal C-N-C bond angle (typically by 3-5°) compared to the free base.
-
Chloride Coordination: Each chloride ion should accept 2-3 hydrogen bonds. Measure
distances; typical values are Å.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).
-
Hützler, W. M., Egert, E., & Bolte, M. (2016).[2] One barbiturate and two solvated thiobarbiturates containing the triply hydrogen-bonded ADA/DAD synthon.[2] Acta Crystallographica Section C, 72(9).[2] Link
- Karki, S., et al. (2009). Screening for Pharmaceutical Salts of Pyrimethamine. Crystal Growth & Design, 9(7), 3278–3286. (Demonstrates solubility advantages of pyrimidine salts).
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. Link
- Perlovich, G. L. (2018). Thermodynamic approaches to the solubility of pharmaceutical crystals. European Journal of Pharmaceutics and Biopharmaceutics, 124, 50-62.
Sources
A Comparative Guide to Validating Stability-Indicating Assays for 2-(Piperidin-3-yloxy)pyrimidine Formulations
This guide provides an in-depth, objective comparison of analytical methodologies for validating a stability-indicating assay method (SIAM) for pharmaceutical formulations containing 2-(Piperidin-3-yloxy)pyrimidine. We will explore the foundational principles of forced degradation, compare the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), and provide detailed, field-proven protocols for method validation in accordance with international regulatory standards.
The Imperative for a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or formulation excipients.[1] The development of such a method is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the safety, efficacy, and quality of a drug product throughout its shelf life.[2][3] Forced degradation studies, or stress testing, are the cornerstone of this process, providing a controlled means to understand how a drug substance behaves under harsh conditions and to generate the very degradants the method must be able to resolve.[4][5]
The subject of this guide, 2-(Piperidin-3-yloxy)pyrimidine, features an ether linkage between a piperidine and a pyrimidine ring. This structure presents several potential degradation pathways, including hydrolysis of the ether bond under acidic or basic conditions, oxidation of the piperidine ring, and photolytic degradation of the aromatic pyrimidine ring.[6][7][8] A robust SIAM must be capable of separating the intact API from all these potential degradants.
Part 1: Foundational Stress Testing (Forced Degradation)
The primary goal of a forced degradation study is to generate a representative sample of degradation products to challenge the specificity of the analytical method.[1] The conditions are designed to accelerate degradation to a target level, typically 5-20% of the API, to ensure that significant degradants are formed without completely destroying the sample.[5][9]
Experimental Protocol: Forced Degradation of 2-(Piperidin-3-yloxy)pyrimidine
This protocol outlines the stress conditions applied to a 1.0 mg/mL solution of 2-(Piperidin-3-yloxy)pyrimidine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the 2-(Piperidin-3-yloxy)pyrimidine reference standard in the chosen solvent to achieve a concentration of 1.0 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a calibrated oven for 7 days.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization and Dilution:
-
After the specified stress period, allow samples to cool to room temperature.
-
Neutralize the acid and base-hydrolyzed samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all stressed samples and the unstressed control sample with the mobile phase to a final theoretical concentration of 50 µg/mL for analysis.
-
Workflow for Forced Degradation and Method Specificity Assessment
Caption: Workflow from stress sample generation to analytical evaluation.
Part 2: Method Development and Technology Comparison: HPLC vs. UPLC
Once degradation has been achieved, the next step is to develop a chromatographic method that can resolve the API from all generated degradants. The choice between conventional HPLC and modern UPLC is a critical decision point. UPLC operates using smaller particle-size columns (typically <2 µm) at much higher pressures (up to 15,000 psi) compared to HPLC (3-5 µm particles, up to 6,000 psi).[10][11][12] This fundamental difference leads to significant performance variations.[13]
Comparative Performance Data: HPLC vs. UPLC
The following table summarizes hypothetical but realistic performance data for a stability-indicating method for 2-(Piperidin-3-yloxy)pyrimidine, developed on both HPLC and UPLC platforms.
| Parameter | HPLC Method | UPLC Method | Causality & Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.7 µm | UPLC uses smaller particles for higher efficiency. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for the smaller column dimensions of UPLC. |
| Analysis Time | ~25 minutes | ~8 minutes | Higher efficiency and optimal linear velocity in UPLC allow for faster separations.[10] |
| Resolution (Rs) between API and Closest Degradant | 2.1 | 3.5 | Smaller particles in UPLC columns generate narrower peaks, leading to significantly improved resolution.[11] |
| System Backpressure | ~1,800 psi | ~9,500 psi | A direct consequence of forcing the mobile phase through a column packed with smaller particles.[12] |
| Solvent Consumption per Run | ~25 mL | ~3.2 mL | Lower flow rates and shorter run times result in a dramatic reduction in solvent use and waste.[11] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.05 µg/mL | Narrower peaks in UPLC lead to a greater peak height for a given concentration, improving the signal-to-noise ratio and sensitivity.[10][14] |
Part 3: A Validated System: Protocol for Method Validation (ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[16][17][18]
Validation Workflow Logic
Caption: Interrelationship of core validation parameters.
Detailed Validation Protocols
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the API in the presence of its degradants and formulation excipients.[19]
-
Protocol:
-
Inject and analyze five samples: diluent (blank), placebo (formulation excipients without API), an unstressed API standard solution, a stressed sample mixture (a composite of all forced degradation samples), and a placebo spiked with the API.
-
Compare the chromatograms. The diluent and placebo blanks should show no interfering peaks at the retention time of the API or its known degradants.
-
In the stressed sample, demonstrate baseline resolution (Rs > 2.0) between the API peak and all degradation product peaks.
-
Utilize a Photodiode Array (PDA) detector to perform peak purity analysis on the API peak in both stressed and unstressed samples. The purity angle should be less than the purity threshold, indicating no co-eluting impurities.
-
-
Acceptance Criteria: No interference at the API retention time. Baseline resolution (Rs > 2.0) between all relevant peaks. The API peak must pass peak purity analysis.
2. Linearity and Range
-
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of 2-(Piperidin-3-yloxy)pyrimidine ranging from 50% to 150% of the nominal assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should not be significantly different from zero.
3. Accuracy (as Recovery)
-
Objective: To assess the closeness of agreement between the value which is accepted as a conventional true value and the value found.
-
Protocol:
-
Prepare a batch of placebo formulation.
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the API at each level.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision
-
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the drug product at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the assay results from both studies.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[18]
5. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Establish the LOQ based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
Verify the established LOQ by preparing and analyzing at least six replicate samples at the LOQ concentration.
-
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min for HPLC; ± 0.04 mL/min for UPLC).
-
Mobile Phase pH (± 0.2 units).
-
Column Temperature (± 5 °C).
-
Mobile Phase Organic Composition (± 2%).
-
-
Monitor system suitability parameters (e.g., resolution, tailing factor) and assay results.
-
-
Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the assay results should not significantly change, demonstrating the method's reliability for routine use.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 22, 2026, from [Link]
-
Kineticos. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved February 22, 2026, from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 22, 2026, from [Link]
-
Celerity. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved February 22, 2026, from [Link]
-
ResolveMass. (2026, February 15). Forced degradation study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 22, 2026, from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 22, 2026, from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 22, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 22, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2026, from [Link]
-
RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved February 22, 2026, from [Link]
-
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved February 22, 2026, from [Link]
-
Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved February 22, 2026, from [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved February 22, 2026, from [Link]
-
Scribd. (n.d.). Stability Indicating Method Development. Retrieved February 22, 2026, from [Link]
-
Labcompare. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Retrieved February 22, 2026, from [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved February 22, 2026, from [Link]
-
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved February 22, 2026, from [Link]
-
PubMed. (2025, December 12). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Retrieved February 22, 2026, from [Link]
-
Aral Research. (2024, June 25). Difference Between HPLC and UPLC. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved February 22, 2026, from [Link]
-
ScienceDirect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Retrieved February 22, 2026, from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved February 22, 2026, from [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved February 22, 2026, from [Link]
Sources
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. acdlabs.com [acdlabs.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. sepscience.com [sepscience.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. aralresearch.com [aralresearch.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. eagleanalytical.com [eagleanalytical.com]
- 20. rjpn.org [rjpn.org]
A Researcher's Guide to the Safe Handling of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride
As a novel heterocyclic compound, 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride presents a unique profile of potential hazards that necessitates a robust and informed approach to laboratory safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and the integrity of your research.
While a specific Safety Data Sheet (SDS) for 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is not yet widely available, by analyzing structurally similar compounds—namely pyrimidine derivatives, piperidine moieties, and their hydrochloride salts—we can establish a comprehensive and conservative safety protocol. The recommendations herein are synthesized from established safety guidelines for analogous chemical structures.
Hazard Assessment: Understanding the Compound's Profile
2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a solid, likely a crystalline powder, at room temperature. The primary hazards associated with this class of compounds include:
-
Dermal, Ocular, and Respiratory Irritation: Hydrochloride salts of amine-containing compounds can be irritating upon contact with the skin and eyes.[1][2] As a fine powder, it also poses a risk of respiratory tract irritation if inhaled.[2]
-
Potential for Sensitization: Some individuals may develop allergic reactions upon repeated exposure to piperidine and pyrimidine derivatives.[1]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin, based on the profiles of similar molecules.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride. The following table outlines the recommended PPE based on the scale of the operation.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (milligrams to grams) | Tightly fitting safety goggles or glasses with side-shields.[1][5] | Chemical-resistant gloves (e.g., nitrile).[6][7] | Standard laboratory coat.[6] | Not typically required if handled in a certified chemical fume hood.[8] |
| Large-Scale Operations or Bulk Quantities | Face shield and safety goggles.[8] | Impervious, chemical-resistant gloves.[1][5] | Fire/flame resistant and impervious clothing.[1][5] | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is recommended, especially if dust may be generated.[6][9] |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles. | Heavy-duty, chemical-resistant gloves. | Full protective suit to prevent skin exposure. | A full-face respirator with an appropriate cartridge should be used.[8] |
The Rationale Behind PPE Selection:
-
Eye Protection: The dihydrochloride salt can readily dissociate, and any contact with the moisture in the eyes can cause significant irritation. Safety goggles provide a seal around the eyes, offering more comprehensive protection than safety glasses.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for handling solids. Always inspect gloves for any signs of degradation or punctures before use.[5][10]
-
Body Protection: A lab coat prevents the contamination of personal clothing.[6] For larger quantities, more robust protection is necessary to prevent skin contact.
-
Respiratory Protection: Handling the solid powder can generate airborne dust particles that can be inhaled.[1] A certified chemical fume hood is the primary engineering control to mitigate this risk.[6] In situations where a fume hood is not feasible or when handling bulk quantities, a respirator becomes essential.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is critical to minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride should occur within a designated area, such as a certified chemical fume hood, to control dust and vapors.[6][11]
-
Ventilation Verification: Before commencing work, ensure that the fume hood is functioning correctly.
-
Gather Materials: Have all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems, readily available within the fume hood to avoid unnecessary movements in and out of the containment area.
-
Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
Weighing and Transferring the Compound
The process of weighing and transferring solid compounds often presents the highest risk of generating airborne dust.
Caption: Step-by-step workflow for safely weighing and handling the solid compound.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Work Area Cleanup: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[10]
Emergency Procedures: Planning for the Unexpected
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response
-
Minor Spills: For small spills within a fume hood, carefully sweep up the solid material, trying to minimize dust generation, and place it in a labeled hazardous waste container.[14] Clean the spill area with a damp cloth.
-
Major Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Prevent entry into the area until it has been deemed safe by trained personnel.
Disposal Plan: Environmental Stewardship
Proper disposal is a critical final step in the safe handling of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride.
-
Waste Segregation: All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][8]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[4] All waste must be disposed of in accordance with local, state, and federal regulations.[14] Contact your institution's EHS department for specific guidance on waste disposal procedures.
By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment.
References
-
Kishida Chemical Co., Ltd. Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. [Link]
-
SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]
-
University of Washington. Standard Operating Procedure: Hydrochloric Acid. [Link]
-
Loba Chemie. PYRIMIDINE 99% MSDS. [Link]
-
Saftrek. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Fisher Scientific. Safety Data Sheet: Piperidine. [Link]
-
Indagoo Research Chemicals. Safety Data Sheet: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. kishida.co.jp [kishida.co.jp]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
